Manwuweizic acid

Description

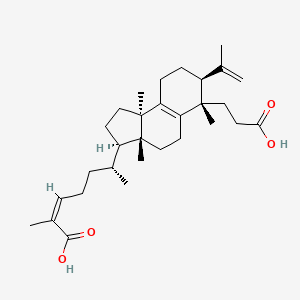

Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,20,22-23H,1,8-9,11-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23-,28+,29-,30+/m1/s1 |

InChI Key |

SOWPPACPMKVOEL-XKHWUHGNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Synonyms |

manwuweizic acid |

Origin of Product |

United States |

Foundational & Exploratory

Manwuweizic Acid: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manwuweizic acid, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Kadsura heteroclita and Schisandra propinqua, this compound has demonstrated noteworthy biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside its known biological targets and associated experimental protocols.

Chemical Structure and Properties

This compound is classified as a 3,4-seco-lanostane triterpenoid. Its chemical structure is characterized by a complex tetracyclic core. The systematic IUPAC name for this compound is 3,4-secolanosta-4(28),8,24Z-trien-3,26-dioic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.68 g/mol | [1] |

| CAS Number | 116963-87-2 | [1] |

| SMILES Notation | C[C@]12C3=C(CC[C@@]1(--INVALID-LINK--([H])--INVALID-LINK--CC/C=C(C)\C(O)=O)C)--INVALID-LINK--(--INVALID-LINK--C(C)=C)CCC(O)=O | [1] |

Note: Further data on solubility and other physical properties are not extensively reported in publicly available literature.

Biological Activity and Mechanism of Action

Research has primarily focused on the anti-inflammatory and potential anticancer properties of this compound and its derivatives. A key mechanism of action identified is the inhibition of histone deacetylases (HDACs).

HDAC Inhibition

Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

The anti-inflammatory effects of this compound derivatives are linked to their HDAC inhibitory function, which in turn can modulate the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome pathway.[2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β. Derivatives of this compound have been shown to block the activation of the NLRP3 inflammasome, leading to reduced production of IL-1β and inhibition of caspase-1 cleavage.[2]

Below is a diagram illustrating the proposed signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following sections provide generalized methodologies based on common practices in the field for the key experiments cited.

General Protocol for HDAC Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the in vitro HDAC inhibitory activity of a compound.

Materials:

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HeLa or other suitable cell line nuclear extract as a source of HDACs

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (e.g., trypsin in assay buffer with TSA to stop the initial reaction)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

-

In a 96-well plate, add the assay buffer, the nuclear extract (containing HDAC enzymes), and the test compound or control.

-

Initiate the reaction by adding the HDAC fluorometric substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

General Protocol for NLRP3 Inflammasome Activation Assay in Macrophages

This protocol outlines a general method for assessing the inhibitory effect of a compound on NLRP3 inflammasome activation in a cell-based assay.

Cell Line:

-

J774A.1 macrophages or bone marrow-derived macrophages (BMDMs)

Materials:

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin (NLRP3 activators)

-

Test compound (e.g., this compound derivative)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kit for IL-1β

-

Reagents for Western blotting (antibodies for caspase-1)

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for a specified time (e.g., 1 hour).

-

Activation Step: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.

-

Collect the cell culture supernatants to measure secreted IL-1β by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1 (p20 subunit).

-

Analyze the results to determine the effect of the compound on IL-1β secretion and caspase-1 activation.

Below is a diagram representing the typical workflow for an in vitro inflammasome inhibition assay.

Synthesis

Conclusion

This compound is a promising natural product with a complex chemical structure and interesting biological activities, particularly as a potential modulator of HDACs and the NLRP3 inflammasome. Further research is warranted to fully elucidate its therapeutic potential, including the development of a total synthesis route, more comprehensive structure-activity relationship studies, and in-depth pharmacological evaluation. The information and generalized protocols provided in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Manwuweizic Acid: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manwuweizic acid, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. First discovered in the plant Schisandra propinqua, this compound has demonstrated noteworthy biological activities, including anticancer effects and, more recently, the inhibition of histone deacetylases (HDACs) and the NLRP3 inflammasome pathway. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities. Particular emphasis is placed on its role as an HDAC inhibitor and its subsequent impact on inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated and identified in 1988 from the alcoholic extract of the roots and stems of Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant used in traditional Chinese medicine.[1] The initial investigation was prompted by the reported anticancer activity of a herbal preparation containing this plant.[1] In this pioneering study, this compound was identified as one of the putative anticancer active principles of the plant, exhibiting significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice.[1]

The primary natural source of this compound is the genus Schisandra, particularly Schisandra propinqua.[1][2] It has been isolated from both the stems and leaves of this plant. While less common, it has also been reported to be a constituent of Kadsura heteroclita.

Physicochemical Properties and Characterization

This compound is a triterpenoid with the chemical formula C₃₀H₄₆O₄. Its structure was elucidated through spectroscopic methods, including infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy, and chemical correlation.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Appearance | Needles (recrystallized from chloroform/petroleum ether) | [1] |

| Melting Point | 191-193 °C | [1] |

| Optical Rotation | [α]D²⁵ +54.3° (c 0.291, CHCl₃) | [1] |

| IR (KBr) νₘₐₓ cm⁻¹ | 3200-2500, 1705, 1695, 1630 | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.09 (1H, dd, J=6.7, 7.1, H-24), 4.91 (1H, s, H-28), 4.69 (1H, s, H-28), 1.91 (3H, s, H-27), 1.77 (3H, s, H-29), 0.97 (3H, s, H-19), 0.96 (3H, d, J=4.8, H-21), 0.94 (3H, s, H-30), 0.74 (3H, s, H-18) | [1] |

Experimental Protocols

Isolation of this compound from Schisandra propinqua

The following protocol is based on the original discovery paper and subsequent studies on triterpenoid isolation from Schisandra species. This serves as a general guideline, and optimization may be required based on the specific plant material and available equipment.

Conclusion and Future Directions

This compound, a triterpenoid originating from Schisandra propinqua, stands out as a promising natural product with significant therapeutic potential. Its discovery as an anticancer agent has been followed by the elucidation of its anti-inflammatory properties through the inhibition of HDACs and the NLRP3 inflammasome pathway. The detailed understanding of its mechanism of action opens up new avenues for the development of novel therapeutics for a range of inflammatory disorders.

Future research should focus on several key areas. Firstly, a more detailed investigation into the specific IC₅₀ values of this compound against a panel of HDAC isoforms is warranted to understand its selectivity profile. Secondly, further studies are needed to precisely quantify its inhibitory effect on the NLRP3 inflammasome and to explore its efficacy in in vivo models of inflammatory diseases. Finally, the optimization of extraction and purification protocols could lead to higher yields, making this valuable compound more accessible for extensive preclinical and clinical investigation. The continued exploration of this compound and its derivatives holds considerable promise for the development of next-generation anti-inflammatory and anticancer drugs.

References

The Putative Biosynthesis of Manwuweizic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manwuweizic acid, a highly modified lanostane-type triterpenoid isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community due to its potential pharmacological activities. Triterpenoids from Schisandra species, including this compound, are known for their diverse and complex chemical structures. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on triterpenoid biosynthesis, quantitative data from Schisandra species, and detailed experimental protocols relevant to the functional characterization of this pathway. While the complete enzymatic sequence leading to this compound has not been fully elucidated experimentally, this document synthesizes the available evidence to present a putative pathway, highlighting key enzymatic steps and areas for future research.

The General Triterpenoid Biosynthesis Pathway: The Foundation for this compound

The biosynthesis of this compound begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which primarily occurs in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

Subsequent head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules, a critical step catalyzed by squalene synthase (SQS), yields squalene (C30). Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.

The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes orchestrate a complex series of protonation, cyclization, and rearrangement reactions to generate a vast diversity of triterpene scaffolds. For the biosynthesis of this compound, a lanosterol synthase (LAS) or a related cycloartenol synthase (CAS) is proposed to catalyze the formation of a lanostane- or cycloartane-type scaffold, respectively.

Following the formation of the initial triterpene skeleton, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes such as dehydrogenases and reductases. These modifications, including hydroxylations, oxidations, and rearrangements, are responsible for the immense structural diversity of triterpenoids and ultimately lead to the formation of this compound.

Proposed Biosynthesis Pathway of this compound

Based on the chemical structure of this compound and related triterpenoids found in Schisandra, a putative biosynthetic pathway can be proposed. This pathway commences from the lanostane-type scaffold and involves a series of oxidative modifications. While the specific enzymes from Schisandra have yet to be functionally characterized, transcriptome analyses of various Schisandra species have revealed a high abundance of transcripts encoding for OSCs and CYPs, suggesting a robust capacity for triterpenoid biosynthesis.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Triterpenoids in Schisandra Species

While specific quantitative data for the intermediates of the this compound pathway are not available, studies have quantified the content of various triterpenoids in different tissues of Schisandra species. This data provides valuable insights into the metabolic flux towards triterpenoid biosynthesis in these plants. The following table summarizes representative quantitative data for triterpenoids in Schisandra.

| Compound Class | Plant Species | Tissue | Concentration Range (mg/g DW) | Analytical Method | Reference |

| Total Triterpenoids | Schisandra sphenanthera | Leaves | 15.47 - 19.66 | Colorimetry | [1] |

| Total Triterpenoids | Schisandra sphenanthera | Canes | 7.47 - 15.18 | Colorimetry | [1] |

| Nortriterpenoids | S. chinensis & S. sphenanthera | Fruits | Variable | UPLC-QTOF-MS | [2] |

| Various Triterpenoids | Schisandra chinensis | Fruits | Not specified | UPLC-Q-TOF/MS | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Triterpenoids from Schisandra Tissues

Objective: To extract and quantify the total triterpenoid content and specific triterpenoids, including this compound, from plant material.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, stems, fruits), freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction:

-

Perform ultrasonic-assisted extraction with a suitable solvent. Based on studies on Schisandra sphenanthera, an optimized protocol involves using 80% methanol at a solid-liquid ratio of 1:30 (g/mL) for 40 minutes at 60°C.

-

Alternatively, Soxhlet extraction with methanol or ethanol can be employed for exhaustive extraction.

-

-

Quantification of Total Triterpenoids (Colorimetric Method):

-

Use the vanillin-perchloric acid method.

-

Mix an aliquot of the extract with 5% vanillin in glacial acetic acid and perchloric acid.

-

Heat the mixture at 60°C for 15-20 minutes and then cool.

-

Measure the absorbance at 560 nm.

-

Use a standard curve of a known triterpenoid, such as oleanolic acid, for quantification.

-

-

Quantification of Specific Triterpenoids (LC-MS/MS):

-

Chromatography: Utilize a UPLC/HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Quantification: Use an external standard calibration curve of authentic this compound. For absolute quantification, an internal standard should be used.

-

Identification and Functional Characterization of Candidate Biosynthesis Genes

Objective: To identify and functionally characterize the oxidosqualene cyclase (OSC) and cytochrome P450s (CYPs) involved in this compound biosynthesis.

Workflow:

Caption: Workflow for gene identification and functional characterization.

Detailed Protocols:

-

Transcriptome Analysis:

-

Extract high-quality total RNA from various tissues of a Schisandra species known to produce this compound.

-

Perform deep RNA sequencing using platforms like Illumina or PacBio.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify candidate OSC and CYP genes based on homology to known triterpenoid biosynthesis genes from other plant species.

-

Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound content. Co-expression analysis can further narrow down candidate genes.

-

-

Heterologous Expression in Yeast (Saccharomyces cerevisiae):

-

Clone the full-length coding sequences of candidate OSC and CYP genes into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the expression constructs into a suitable yeast strain. For OSC characterization, a lanosterol synthase-deficient strain (e.g., GIL77) is often used. For CYP characterization, a strain co-expressing a plant cytochrome P450 reductase (CPR) is necessary.

-

Induce gene expression with galactose.

-

Extract metabolites from the yeast culture (e.g., with ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify the enzymatic products.

-

-

Transient Expression in Nicotiana benthamiana:

-

Clone the candidate genes into an Agrobacterium tumefaciens binary vector.

-

Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana.

-

For CYPs, co-infiltrate with a construct expressing a CPR.

-

After 3-5 days, harvest the infiltrated leaf patches and extract metabolites.

-

Analyze the extracts by LC-MS to identify the products.

-

-

In Planta Functional Validation (VIGS or CRISPR/Cas9):

-

VIGS:

-

Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Infect Schisandra seedlings with the recombinant virus.

-

After silencing is established, measure the levels of this compound and its precursors in the silenced plants compared to controls. A significant reduction in the target compound would confirm the gene's involvement.

-

-

CRISPR/Cas9:

-

Design guide RNAs targeting the candidate gene.

-

Deliver the CRISPR/Cas9 machinery into Schisandra protoplasts or use Agrobacterium-mediated transformation to generate stable knockout lines.

-

Analyze the metabolic profile of the edited plants to confirm the gene's function.

-

-

Future Directions and Conclusion

The biosynthesis of this compound presents a fascinating area of research with potential for biotechnological applications. While a putative pathway has been outlined, significant research is required to experimentally validate each enzymatic step. Key future research should focus on:

-

Functional Characterization of Schisandra OSCs and CYPs: A systematic effort to clone and functionally characterize the candidate genes identified through transcriptome studies is crucial.

-

Identification of Intermediates: The use of labeled precursors and the analysis of metabolic profiles in gene-silenced or knockout plants will be essential to identify the intermediates in the pathway.

-

Elucidation of Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated will be important for metabolic engineering efforts to increase the production of this compound.

This technical guide provides a framework for researchers to approach the study of this compound biosynthesis. By combining the outlined experimental protocols with emerging technologies in functional genomics, the complete pathway and its regulation can be elucidated, paving the way for the sustainable production of this valuable natural product.

References

- 1. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometric procedure for qualitative and quantitative analyses of nortriterpenoids and lignans in the genus Schisandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Classification and Identification of Chemical Components of Schisandra Chinensis by UPLC-Q-TOF/MS Combined with Data Post-Processing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Manwuweizic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Manwuweizic acid, a triterpenoid identified as a histone deacetylase (HDAC) inhibitor with anti-inflammatory properties. Due to the limited public availability of the raw spectroscopic data for the parent this compound, this document presents representative data for a closely related hydroxamic acid derivative synthesized and characterized in the pivotal study by Ni, et al. (2021). This guide also outlines the experimental protocols for acquiring such data and visualizes the compound's mechanism of action through its interaction with the HDAC and NLRP3 inflammasome signaling pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative this compound derivative. This data is essential for the structural elucidation and characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ... | ... | ... | ... |

| Data unavailable in publicly accessible documents. | |||

| ... | ... | ... | ... |

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment |

| ... | ... |

| Data unavailable in publicly accessible documents. | |

| ... | ... |

Note: The specific ¹H and ¹³C NMR chemical shifts for this compound or its derivatives are not available in the public domain at the time of this report. The tables are structured to present the data once it becomes accessible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.

Table 3: Representative Mass Spectrometry Data for a this compound Derivative

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | ... | ... |

| Data unavailable in publicly accessible documents. | ||

| [M+Na]⁺ | ... | ... |

Note: The specific mass spectrometry data for this compound or its derivatives are not available in the public domain at the time of this report. The table is structured to present the data once it becomes accessible.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard methodologies for the analysis of natural products and their synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Standard parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of 0 to 220 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Data is acquired on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.

Signaling Pathways and Mechanism of Action

This compound and its derivatives have been identified as inhibitors of histone deacetylases (HDACs) and have shown anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome.[1]

HDAC Inhibition Workflow

The following diagram illustrates the general workflow for identifying and characterizing HDAC inhibitors like this compound.

Caption: Workflow for the discovery and evaluation of this compound derivatives as HDAC inhibitors.

This compound's Effect on the NLRP3 Inflammasome Pathway

HDAC inhibitors, including derivatives of this compound, have been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1] The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound derivatives.

Caption: The inhibitory effect of this compound derivatives on the NLRP3 inflammasome pathway.

References

Manwuweizic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manwuweizic acid, a naturally occurring triterpenoid isolated from the medicinal plant Kadsura heteroclita, has emerged as a molecule of significant interest in pharmacological research.[1] Its established biological activities as an inhibitor of histone deacetylases (HDACs) and the NOD-like receptor protein 3 (NLRP3) inflammasome position it as a promising candidate for the development of novel therapeutics, particularly in the realm of anti-inflammatory and immunomodulatory agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its implicated signaling pathways.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the currently known information.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₄ | MedChemExpress |

| Molecular Weight | 470.68 g/mol | MedChemExpress |

| CAS Number | 116963-87-2 | MedChemExpress |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectral Data

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, characteristic of a triterpenoid scaffold. Key features would likely include a series of overlapping multiplets in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the fused ring system. Signals for protons adjacent to oxygen-containing functional groups, such as those near carboxylic acid or hydroxyl groups, would appear further downfield.

-

¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the 30 carbon atoms in the molecule. Signals for the carbonyl carbons of the carboxylic acid groups would be expected in the downfield region (δ 170-185 ppm). The sp³ hybridized carbons of the triterpenoid skeleton would resonate in the upfield region (δ 10-90 ppm).

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid groups. A strong absorption peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid carbonyls. C-H stretching vibrations of the aliphatic backbone would appear in the 2850-3000 cm⁻¹ region.

Mass spectrometric analysis would be crucial for confirming the molecular weight of this compound. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed at m/z corresponding to its molecular weight plus or minus the mass of a proton. Fragmentation patterns would provide valuable structural information about the triterpenoid core.

Biological Activities and Signaling Pathways

This compound has been identified as a dual inhibitor, targeting both histone deacetylases (HDACs) and the NLRP3 inflammasome. This dual activity underscores its potential as a potent anti-inflammatory agent.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs leads to hyperacetylation of these proteins, which can modulate transcription and cellular processes. This compound has been shown to exhibit HDAC inhibitory activity.

Caption: this compound inhibits HDAC, leading to histone acetylation and altered gene expression.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This compound has been demonstrated to block the activation of the NLRP3 inflammasome, thereby inhibiting the downstream inflammatory cascade.

Caption: this compound blocks NLRP3 inflammasome activation, preventing inflammatory cytokine maturation.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the characterization and biological evaluation of this compound. These protocols are based on standard laboratory practices for similar compounds.

Determination of Physicochemical Properties (Representative Protocols)

-

Apparatus: Digital melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially, and then more slowly (1-2 °C/min) as the expected melting point is approached.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point. The measurement is performed in triplicate.

-

Solvents: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.

-

Procedure (Isothermal Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solutions are filtered through a 0.45 µm syringe filter to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Biological Assays (Representative Protocols)

-

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Trichostatin A (TSA) as a positive control inhibitor.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

A serial dilution of this compound is prepared in the assay buffer.

-

The HDAC enzyme is diluted in the assay buffer.

-

In the microplate, the diluted enzyme is added to wells containing either the assay buffer (for control), TSA, or different concentrations of this compound.

-

The plate is incubated for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

-

The fluorogenic substrate is added to all wells to initiate the reaction.

-

The plate is incubated for a defined period (e.g., 60 minutes) at 37 °C.

-

The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and TSA. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

-

Fluorescence is measured using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Manwuweizic Acid: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manwuweizic acid, a naturally occurring triterpenoid, has emerged as a molecule of interest in the field of drug discovery. Its derivatives have demonstrated notable biological activities, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and its derivatives, with a focus on its anti-inflammatory effects. Furthermore, this document outlines detailed experimental protocols for screening its potential anti-cancer and neuroprotective activities, based on established methodologies for structurally similar compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Anti-Inflammatory Activity

Derivatives of this compound have been identified as inhibitors of histone deacetylases (HDACs), which are key players in the regulation of immune responses. This inhibitory action forms the basis of their anti-inflammatory properties.[1]

Quantitative Data

The biological activity of this compound derivatives has been quantified through various in vitro assays. The following table summarizes the key findings.

| Compound | Target | Assay | Result (IC50) | Cell Line | Reference |

| This compound hydroxamic acid derivative | HDAC1 | Enzymatic Activity Assay | 1.14 μM | - | [1] |

Table 1: HDAC Inhibitory Activity of this compound Derivative

Mechanism of Action: NLRP3 Inflammasome Inhibition

A key mechanism underlying the anti-inflammatory effect of this compound derivatives is the inhibition of the NLRP3 inflammasome.[1] This multi-protein complex plays a crucial role in the innate immune system by activating inflammatory responses. Inhibition of the NLRP3 inflammasome by a this compound derivative (compound 19 in the cited study) leads to a reduction in the production of the pro-inflammatory cytokine IL-1β and inhibits the cleavage of caspase-1.[1]

Caption: NLRP3 Inflammasome Signaling Pathway Inhibition.

Experimental Protocols

-

Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, developer solution.

-

Procedure:

-

Prepare a serial dilution of the this compound derivative.

-

In a 96-well plate, add the HDAC1 enzyme, assay buffer, and the test compound or TSA.

-

Incubate for a specified time at 37°C.

-

Add the fluorogenic substrate and incubate for a further period.

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere.

-

Prime the cells with lipopolysaccharide (LPS) for 4 hours.

-

Treat the cells with different concentrations of the this compound derivative for 1 hour.

-

Stimulate the cells with ATP to activate the NLRP3 inflammasome.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-1β in the supernatant using an ELISA kit.

-

Normalize the IL-1β levels to the total protein concentration of the cell lysates.

-

Prospective Anti-Cancer Activity Screening

While direct evidence for the anti-cancer activity of this compound is currently lacking, its structural relatives, such as other pentacyclic triterpenes, have shown promising anti-tumor properties. Therefore, screening this compound for anti-cancer activity is a logical next step. Studies on derivatives of this compound have indicated a lack of cytotoxicity in macrophage cell lines, which suggests a potentially favorable safety profile.[1]

Recommended Cell Lines for Initial Screening

A panel of human cancer cell lines is recommended for the initial cytotoxicity screening to assess the broad-spectrum anti-cancer potential.

| Cancer Type | Recommended Cell Lines |

| Breast Cancer | MCF-7, MDA-MB-231 |

| Lung Cancer | A549, H1299 |

| Colon Cancer | HCT116, HT-29 |

| Prostate Cancer | PC-3, DU145 |

| Leukemia | Jurkat, K562 |

Table 2: Recommended Human Cancer Cell Lines for Cytotoxicity Screening

Experimental Protocols

-

Cell Culture: Culture the selected cancer cell lines in their respective recommended media.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.

Prospective Neuroprotective Activity Screening

The potential neuroprotective effects of this compound have not yet been explored. However, given that inflammation and oxidative stress are common underlying factors in neurodegenerative diseases, and considering the anti-inflammatory properties of this compound derivatives, investigating its neuroprotective potential is a promising area of research.

In Vitro Models of Neurotoxicity

To screen for neuroprotective activity, various in vitro models that mimic the pathological conditions of neurodegenerative diseases can be employed.

| Neurotoxic Insult | Cell Line | Relevance |

| Oxidative Stress (e.g., H₂O₂) | SH-SY5Y (human neuroblastoma) | General neurodegeneration |

| Glutamate Excitotoxicity | Primary cortical neurons, HT22 | Ischemic stroke, Alzheimer's disease |

| Aβ-induced Toxicity | PC12, SH-SY5Y | Alzheimer's disease |

| MPP⁺-induced Toxicity | SH-SY5Y, PC12 | Parkinson's disease |

Table 3: In Vitro Models for Neuroprotection Screening

Experimental Protocols

-

Cell Culture: Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.

-

Procedure:

-

Seed the differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Induce oxidative stress by exposing the cells to a specific concentration of hydrogen peroxide (H₂O₂) for a defined period.

-

Assess cell viability using the MTT assay or a lactate dehydrogenase (LDH) release assay.

-

A significant increase in cell viability in the presence of this compound compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

-

Caption: Workflow for Screening Neuroprotective Activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with demonstrated anti-inflammatory activity through HDAC and NLRP3 inflammasome inhibition. This technical guide provides a foundation for the continued investigation of these molecules. While the anti-cancer and neuroprotective activities of this compound remain to be elucidated, the provided screening protocols offer a clear path forward for exploring its full therapeutic potential. Future research should focus on a broader screening against various cancer cell lines and in different models of neurodegeneration. Furthermore, in vivo studies will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its derivatives. The logical progression of this research could lead to the development of novel therapeutic agents for a range of inflammatory, oncological, and neurological disorders.

References

In-Vitro Profile of Manwuweizic Acid: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manwuweizic acid, a naturally occurring triterpenoid, has been identified as a promising scaffold for the development of novel anti-inflammatory agents. Preliminary in-vitro studies have demonstrated its role as a histone deacetylase (HDAC) inhibitor, a mechanism that underpins its observed anti-inflammatory properties. A key derivative, compound 19, has shown potent activity in blocking the activation of the NLRP3 inflammasome, a critical pathway in the inflammatory response. This technical guide provides a consolidated overview of the initial in-vitro findings, including quantitative data on its biological activities, detailed experimental protocols for the key assays performed, and a visual representation of the proposed signaling pathway.

Core Biological Activity: HDAC Inhibition and Anti-inflammatory Effects

Initial research has centered on the synthesis and evaluation of this compound and its derivatives as inhibitors of histone deacetylases (HDACs) and their subsequent anti-inflammatory effects. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression and are implicated in various inflammatory diseases.

A series of derivatives of this compound were synthesized and evaluated for their biological effects. Among these, hydroxamic acid derivatives demonstrated moderately increased activity for the inhibition of HDAC1, HDAC2, HDAC4, and HDAC6, with no activity observed against HDAC8.[1] The most potent of these, a derivative designated as compound 19, exhibited significant inhibitory activity.

These compounds were further assessed for their anti-inflammatory properties in J774A.1 macrophage cells. Several derivatives, including compounds 1-3, 13, and 17-19, demonstrated the ability to inhibit the production of lactate dehydrogenase (LDH) and interleukin-1β (IL-1β) without affecting cell viability.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the preliminary in-vitro studies of this compound and its derivatives.

Table 1: HDAC Inhibition

| Compound | Target | IC50 (µM) |

| Compound 19 (Hydroxamic acid derivative of this compound) | HDAC1 | 1.14 |

Table 2: Anti-inflammatory Activity in J774A.1 Macrophages

| Compound | Assay | IC50 (µM) |

| Compound 19 | LDH Inhibition | 9.98 |

| Compound 19 | IL-1β Production Inhibition | 5.50 |

Table 3: Cytotoxicity in J774A.1 Macrophages

| Compound | Assay | CC50 (µM) |

| Compound 19 | Cell Viability | > 20 |

Proposed Mechanism of Action: NLRP3 Inflammasome Inhibition

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of the NLRP3 inflammasome. Compound 19 was observed to increase the level of histone acetylation in J774A.1 cells and inhibit the maturation of IL-1β and the cleavage of caspase-1.[1] These findings suggest that by inhibiting HDACs, this compound derivatives block the activation of the NLRP3 inflammasome.[1]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Detailed Experimental Protocols

The following are generalized protocols for the key in-vitro assays based on standard laboratory procedures. For precise details of the this compound studies, consultation of the primary research publication is recommended.

HDAC Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against specific HDAC isoforms.

-

Principle: A fluorogenic HDAC substrate is incubated with the recombinant HDAC enzyme in the presence of varying concentrations of the test compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Procedure:

-

Prepare a dilution series of the test compounds.

-

In a 96-well microplate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.

-

Cell Culture

-

Cell Line: J774A.1 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

LDH (Lactate Dehydrogenase) Assay for Cytotoxicity and Inflammation

-

Objective: To assess cell membrane integrity as an indicator of cytotoxicity and inflammation-induced cell death.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is quantified by a colorimetric assay where LDH catalyzes the conversion of a substrate to a colored product.

-

Procedure:

-

Seed J774A.1 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compounds.

-

Induce inflammation using a stimulus such as lipopolysaccharide (LPS).

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature, protected from light, for a specified time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

-

IL-1β Production Assay (ELISA)

-

Objective: To quantify the amount of pro-inflammatory cytokine IL-1β secreted by macrophages.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IL-1β in the cell culture supernatant.

-

Procedure:

-

Follow the same cell seeding and treatment protocol as for the LDH assay.

-

Collect the cell culture supernatant.

-

Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for IL-1β.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow IL-1β to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance.

-

-

Generate a standard curve and calculate the concentration of IL-1β in the samples.

-

Western Blot for Caspase-1 Cleavage and Histone Acetylation

-

Objective: To detect the cleavage of caspase-1 (a marker of inflammasome activation) and the level of histone acetylation.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Treat J774A.1 cells as described previously.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-1 or acetylated histones.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of the target proteins.

-

Experimental Workflow Diagram

Caption: General workflow for the in-vitro evaluation of this compound.

Future Directions

The preliminary in-vitro data for this compound and its derivatives are encouraging, highlighting a promising new class of HDAC inhibitors with anti-inflammatory properties. Further research is warranted to:

-

Elucidate the specific HDAC isoform selectivity profile of this compound and its most potent derivatives.

-

Investigate the detailed molecular interactions between these compounds and their HDAC targets.

-

Expand the in-vitro studies to other cell types and inflammatory models.

-

Conduct in-vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds in animal models of inflammatory diseases.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogues. The provided data and protocols offer a starting point for further investigation into this promising natural product scaffold.

References

Manwuweizic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manwuweizic acid, a naturally occurring triterpenoid, and its derivatives have emerged as promising modulators of key cellular pathways implicated in inflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, focusing on its role as a Histone Deacetylase (HDAC) inhibitor and its subsequent effects on the NLRP3 inflammasome signaling cascade. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in the fields of inflammation and potentially other related pathologies.

Core Therapeutic Target: Histone Deacetylases (HDACs)

The primary therapeutic target of this compound and its derivatives identified to date are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] The inhibition of HDACs by this compound derivatives has been shown to mediate significant anti-inflammatory effects.

Mechanism of Action: HDAC Inhibition

This compound and its analogs function as HDAC inhibitors.[2] A key derivative, a hydroxamic acid derivative of this compound (referred to as compound 19 in the primary literature), has demonstrated inhibitory activity against several HDAC isoforms, specifically HDAC1, HDAC2, HDAC4, and HDAC6 .[2] Notably, it showed no activity against HDAC8.[2] The inhibition of these HDACs leads to an increase in the acetylation of their protein targets, which in turn modulates various cellular processes, including the inflammatory response.

Downstream Effect: Modulation of the NLRP3 Inflammasome Pathway

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to block the activation of the NLRP3 inflammasome .[2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).

Signaling Pathway

The inhibition of HDACs by this compound derivatives interferes with the activation of the NLRP3 inflammasome. This leads to a cascade of downstream effects, including the inhibition of caspase-1 cleavage and the subsequent maturation of IL-1β .[2] The proposed signaling pathway is as follows:

Caption: Signaling pathway of this compound derivative's anti-inflammatory action.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of a key hydroxamic acid derivative of this compound (compound 19).[2]

| Target/Assay | Compound | IC50 / Activity | Cell Line |

| HDAC Inhibition | |||

| HDAC1 | Derivative 19 | 1.14 µM | - |

| HDAC2 | Derivative 19 | Moderately active | - |

| HDAC4 | Derivative 19 | Moderately active | - |

| HDAC6 | Derivative 19 | Moderately active | - |

| HDAC8 | Derivative 19 | No activity | - |

| Anti-inflammatory Activity | |||

| LDH Release | Derivative 19 | Inhibitory activity | J774A.1 Macrophage |

| IL-1β Production | Derivative 19 | Inhibitory activity | J774A.1 Macrophage |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's therapeutic targets.

HDAC Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against HDAC enzymes using a fluorogenic substrate.

Workflow Diagram:

Caption: Workflow for a fluorometric HDAC inhibition assay.

Materials:

-

Test compound (this compound or its derivatives)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC4, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (e.g., trypsin-containing solution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound or vehicle control

-

HDAC enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination and Development: Add the developer solution to each well. This solution typically contains trypsin, which cleaves the deacetylated substrate, releasing the fluorophore.

-

Final Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Western Blot for NLRP3 Inflammasome Components

This protocol outlines the general steps for detecting the protein levels of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1) and the cleavage of Caspase-1 and IL-1β.

Workflow Diagram:

Caption: General workflow for Western blot analysis of NLRP3 inflammasome proteins.

Materials:

-

J774A.1 macrophage cell line

-

LPS (Lipopolysaccharide)

-

NLRP3 activator (e.g., ATP, nigericin)

-

This compound or its derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NLRP3, ASC, Caspase-1 (p45 and p20 subunits), and IL-1β (pro and mature forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate J774A.1 cells and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Treat the cells with the test compound (this compound) for 1 hour.

-

Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes).

-

-

Sample Preparation:

-

Collect the cell culture supernatant to analyze secreted proteins (cleaved Caspase-1 and mature IL-1β).

-

Lyse the cells to obtain total cell lysates.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from the lysates and supernatant on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the effect of this compound on the expression and cleavage of the target proteins.

-

Potential for Broader Therapeutic Applications

While the current body of evidence strongly supports the anti-inflammatory potential of this compound through HDAC inhibition, its therapeutic applications may extend to other areas where HDACs and inflammation play a pathogenic role.

-

Oncology: HDAC inhibitors are an established class of anti-cancer agents. Given that this compound derivatives inhibit Class I and II HDACs, further investigation into their anti-proliferative and pro-apoptotic effects on various cancer cell lines is warranted.

-

Neurodegenerative Diseases: Chronic inflammation is a key component in the pathology of many neurodegenerative diseases. The ability of this compound to suppress the NLRP3 inflammasome, a pathway implicated in neuroinflammation, suggests its potential as a neuroprotective agent.

It is important to note that direct experimental evidence for the efficacy of this compound in cancer and neurodegenerative disease models is currently limited and represents a key area for future research.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based HDAC inhibitors with potent anti-inflammatory properties. The well-defined mechanism of action, involving the suppression of the NLRP3 inflammasome, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on:

-

Determining the IC50 values of this compound itself against a panel of HDAC isoforms.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.

-

Evaluating the efficacy of this compound and its optimized derivatives in in vivo models of inflammatory diseases.

-

Exploring the therapeutic potential of these compounds in oncology and neurodegenerative disorders through dedicated in vitro and in vivo studies.

This technical guide provides a foundational understanding of the therapeutic targets of this compound, offering a valuable resource for researchers dedicated to unlocking the full potential of this intriguing natural compound.

References

Manwuweizic Acid: A Technical Whitepaper on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manwuweizic acid, a naturally occurring triterpenoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Preliminary research has illuminated its role as a modulator of key cellular signaling pathways, suggesting a broad spectrum of bioactivity. This document provides an in-depth technical guide on the core hypothesized mechanisms of action of this compound, with a primary focus on its anti-inflammatory properties through histone deacetylase (HDAC) inhibition. Data from relevant studies are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular interactions.

Primary Hypothesized Mechanism of Action: HDAC Inhibition and Anti-Inflammatory Effects

The most well-defined hypothesis for this compound's mechanism of action centers on its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound is proposed to induce histone hyperacetylation, resulting in a more open chromatin structure and the altered expression of genes involved in inflammatory responses.

A key study identified this compound and its derivatives as inhibitors of several HDAC isoenzymes.[1] This inhibition is believed to be the upstream event leading to the observed anti-inflammatory effects, specifically the blockage of NLRP3 inflammasome activation.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of this compound is as follows: this compound enters the cell and inhibits the activity of HDACs. This leads to an increase in the acetylation of histones and potentially other non-histone proteins. The resulting changes in gene expression lead to the suppression of the NLRP3 inflammasome activation, thereby reducing the production and release of mature IL-1β and other inflammatory mediators.

Caption: Proposed pathway of this compound's anti-inflammatory action.

Quantitative Data: HDAC Inhibition

The inhibitory activity of this compound derivatives against various HDAC isoenzymes has been quantified. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC4 IC50 (μM) | HDAC6 IC50 (μM) | HDAC8 IC50 (μM) |

| This compound Derivative 19 | 1.14 | >50 | >50 | >50 | No Activity |

Data extracted from Xu et al., 2021.[1]

Experimental Protocols

1.3.1. HDAC Enzymatic Activity Assay

-

Objective: To determine the inhibitory effect of this compound on the activity of specific HDAC isoenzymes.

-

Methodology:

-

Recombinant human HDAC1, 2, 4, 6, and 8 enzymes are used.

-

A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with each HDAC enzyme in the presence of varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

1.3.2. IL-1β Production Assay in J774A.1 Macrophages

-

Objective: To assess the effect of this compound on the production of the pro-inflammatory cytokine IL-1β in macrophages.

-

Methodology:

-

J774A.1 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS) for 4 hours to prime the NLRP3 inflammasome, followed by treatment with adenosine triphosphate (ATP) for 30 minutes to activate the inflammasome.

-

The cell culture supernatants are collected.

-

The concentration of IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The absorbance is read at 450 nm, and the IL-1β concentration is determined by comparison to a standard curve.

-

Secondary Hypothesized Mechanisms of Action

While the evidence is less direct, the chemical nature of this compound as a triterpenoid and its structural similarities to other bioactive natural products suggest other potential mechanisms of action that warrant further investigation.

Anticancer Activity

Triterpenoids are a well-established class of compounds with known anticancer properties.[2] Potential anticancer mechanisms for this compound could involve the modulation of key signaling pathways often dysregulated in cancer, such as NF-κB and PI3K/AKT, leading to the induction of apoptosis and cell cycle arrest.

Caption: Potential anticancer signaling pathways modulated by this compound.

Neuroprotective Effects

Many natural phenolic compounds exhibit neuroprotective properties through their antioxidant and anti-inflammatory activities.[3] this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory pathways, thereby protecting neurons from oxidative stress-induced damage.

Caption: Potential neuroprotective mechanisms of this compound.

Future Directions and Conclusion

The current body of evidence strongly supports the hypothesis that this compound exerts anti-inflammatory effects through the inhibition of HDACs and the subsequent suppression of the NLRP3 inflammasome. However, the exploration of its potential anticancer and neuroprotective activities is still in its nascent stages. Future research should focus on:

-

In-depth profiling of HDAC isoenzyme selectivity.

-

Elucidation of the precise molecular interactions between this compound and HDACs through structural biology studies.

-

Comprehensive in vitro and in vivo studies to validate the hypothesized anticancer and neuroprotective mechanisms.

-

Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

References

Unlocking Therapeutic Potential: A Technical Guide to Identifying Novel Derivatives of Manwuweizic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manwuweizic acid, a complex nortriterpenoid isolated from Schisandra species, presents a compelling scaffold for the development of novel therapeutics. Its intricate architecture and potent biological activities, including anti-inflammatory and epigenetic modulatory effects, underscore its potential as a starting point for drug discovery campaigns. This technical guide provides an in-depth overview of strategies for identifying and characterizing novel derivatives of this compound. We present a summary of known derivatives and their biological activities, detailed experimental protocols for their synthesis and evaluation, and a discussion of key signaling pathways that can be targeted. This document is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic promise of this unique natural product.

Introduction to this compound and its Therapeutic Promise

This compound is a member of the Schisandra nortriterpenoids, a class of highly oxygenated and structurally diverse natural products.[1][2] Plants of the Schisandraceae family have a long history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive constituents.[1][3] Nortriterpenoids, in particular, have garnered significant attention for their wide range of pharmacological effects, including anti-cancer, anti-HIV, and anti-inflammatory properties.[4][5][6]

The complex polycyclic structure of this compound offers a unique three-dimensional framework for the design of novel bioactive molecules. Its demonstrated ability to modulate key biological targets, such as histone deacetylases (HDACs) and the NLRP3 inflammasome, highlights its potential for the treatment of inflammatory diseases and cancer.[7] This guide will delve into the derivatization of the this compound core to explore and optimize these activities.

Known Derivatives of this compound and their Biological Activities

Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic properties. A notable study by Ni et al. (2021) explored the derivatization of this compound to generate potent HDAC inhibitors with anti-inflammatory activity.[7] The key findings from this research are summarized below.

Data Presentation

Table 1: HDAC Inhibitory Activity of this compound Derivatives [7]

| Compound | R Group | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC4 IC50 (μM) | HDAC6 IC50 (μM) | HDAC8 IC50 (μM) |

| This compound | -OH | >50 | >50 | >50 | >50 | >50 |

| 17 | -NHOH | 1.14 | 2.35 | 4.87 | 1.98 | >50 |

| 18 | -NH-cyclopropyl | 3.21 | 5.67 | 8.91 | 4.53 | >50 |

| 19 | -NH-2-pyridyl | 2.56 | 4.12 | 7.34 | 3.11 | >50 |

Table 2: Anti-inflammatory Activity of this compound Derivatives [7]

| Compound | Inhibition of LDH release IC50 (μM) | Inhibition of IL-1β production IC50 (μM) |

| This compound | >20 | >20 |

| 17 | 10.5 | 6.2 |

| 18 | 12.1 | 7.8 |

| 19 | 9.98 | 5.50 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity, based on established protocols.

General Synthetic Protocol for this compound Amide Derivatives

This protocol is adapted from the synthesis of hydroxamic acid and other amide derivatives of this compound.[7]

Materials:

-

This compound

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Appropriate amine (e.g., hydroxylamine hydrochloride, cyclopropylamine, 2-aminopyridine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add a catalytic amount of DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.2 eq) and a base such as TEA or DIPEA (2.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the acid chloride solution to the amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.